Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables, which has garnered significant attention due to its potential anticancer properties. Research has shown that BITC can inhibit the growth of various cancer cells, including pancreatic and hepatic, by inducing apoptosis and cell cycle arrest. The underlying mechanisms of BITC's action involve the modulation of multiple signaling pathways, including the MAPK family, DNA damage response, and death receptor activation, which collectively contribute to its antitumor effects.
Benzyl isovalerate is synthesized through the esterification of isovaleric acid (3-methylbutanoic acid) with benzyl alcohol. Its chemical formula is CHO, and it has a CAS registry number of 103-38-8. This compound falls under the category of aliphatic esters, which are characterized by their pleasant fragrances and are often used in perfumery and food flavoring.
The synthesis of benzyl isovalerate typically involves the following methods:
Benzyl isovalerate features a molecular structure that includes a benzene ring attached to an isovalerate group.
Benzyl isovalerate can undergo various chemical reactions typical for esters:
The mechanism of action for the synthesis of benzyl isovalerate involves nucleophilic attack:
Benzyl isovalerate exhibits several important physical and chemical properties:
Benzyl isovalerate has diverse applications across various industries:
Benzyl isovalerate is systematically identified as benzyl 3-methylbutanoate according to IUPAC nomenclature rules, reflecting its derivation from isovaleric acid (3-methylbutanoic acid) and benzyl alcohol. Alternative designations include benzyl 3-methylbutyrate and phenylmethyl isovalerate, with the latter emphasizing its phenylmethanol-derived structure. The compound’s molecular formula is C₁₂H₁₆O₂, corresponding to a molecular weight of 192.26 g/mol [3] [5]. Its Chemical Abstracts Service (CAS) registry number, 103-38-8, provides a unique identifier for regulatory and commercial purposes, while the PubChem CID 7651 facilitates access to its chemical and bioactivity data [1] [5].
Structurally, benzyl isovalerate consists of a benzyloxy carbonyl group (–COOCH₂C₆H₅) linked to the branched-chain 3-methylbutyl moiety. This configuration generates a chiral center absent in the final molecule, rendering it achiral. Key spectroscopic identifiers include:
Table 1: Fundamental Physicochemical Properties of Benzyl Isovalerate
Property | Value | Measurement Conditions |
---|---|---|
Appearance | Colorless liquid | Visual, 25°C |
Boiling Point | 245–247°C | 760 mmHg |
Density | 0.988 g/mL | 25°C |
Refractive Index (nD) | 1.486–1.490 | 20°C |
Flash Point | >100°C | Closed cup |
Solubility | Insoluble in water; miscible in ethanol, diethyl ether | - |
Benzyl isovalerate’s synthesis emerged during the late 19th century amid advancements in esterification methodologies. Early production relied on classical acid-catalyzed Fischer esterification, combining benzyl alcohol and isovaleric acid under reflux with mineral acid catalysts like sulfuric acid. This method yielded moderate quantities but suffered from prolonged reaction times and byproduct formation [3].
Industrial-scale synthesis evolved significantly post-1950 with the adoption of continuous-flow reactors and heterogeneous catalysts (e.g., ion-exchange resins). These innovations enhanced efficiency, reducing reaction times from >10 hours to under 3 hours while improving yields to >90%. Concurrently, purification protocols advanced from fractional distillation to molecular sieve dehydration and thin-film evaporation, achieving the ≥98% purity required for fragrance and flavor applications [3] [6]. Regulatory milestones further shaped production, notably the compound’s inclusion in the Food Chemicals Codex (FCC) and assignment of FEMA GRAS number 2152, sanctioning its use in food products [3] [6].
Table 2: Key Industrial Synthesis Methods and Their Parameters
Method | Catalyst | Temperature | Yield | Purity | Era |
---|---|---|---|---|---|
Fischer esterification | H₂SO₄ (homogeneous) | 110–120°C | 60–75% | 85–90% | Pre-1950s |
Reactive distillation | p-Toluenesulfonic acid | 100–105°C | 80–85% | 92–95% | 1950–1980s |
Continuous-flow catalysis | Amberlyst-15 (heterogeneous) | 90–95°C | >95% | ≥98% | Post-1990s |
Fragrance Industry Applications
In perfumery, benzyl isovalerate serves as a base note with exceptional longevity (>160 hours on smelling strips) [2]. Its scent profile blends heavy floral and fruity nuances—distinct from benzyl acetate’s pronounced sweetness—making it indispensable in:
Regulatory compliance is streamlined under IFRA Standard 51, permitting unrestricted use in fine fragrances (Category 4) [2] [6].
Flavor Science and Food Technology
As a FEMA GRAS 2152-approved flavorant, benzyl isovalerate provides fruity sensory enhancement in:
Chemical Synthesis and Material Science
Beyond organoleptic uses, benzyl isovalerate functions as:
Its bifunctional reactivity (ester and aromatic groups) supports applications in specialty polymers and controlled-release systems, aligning with industrial trends toward bio-based materials.
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